N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorinated phenyl group, a thiophene ring, and an azetidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Thiophene Ring Formation: The thiophene ring is then constructed using methods such as the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.
Azetidine Ring Construction: The azetidine ring is formed through cyclization reactions, often involving the use of azetidinone precursors.
Coupling Reactions: The final step involves coupling the fluorinated phenyl group, thiophene ring, and azetidine carboxamide moiety using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its fluorinated phenyl group and thiophene ring make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The azetidine carboxamide moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and phenyl ring but lacks the thiophene and azetidine moieties.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in having the fluorinated phenyl group but differs in its functional groups and overall structure.
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide stands out due to its combination of a fluorinated phenyl group, thiophene ring, and azetidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2S/c17-12-4-3-10(6-11(12)16(18,19)20)21-14(23)9-7-22(8-9)15(24)13-2-1-5-25-13/h1-6,9H,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGMUIQHICBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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